molecular formula C6HCl2FN2O4 B13900346 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene

Cat. No.: B13900346
M. Wt: 254.98 g/mol
InChI Key: QICPAGQMHGXHDW-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoro-4,5-dinitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene, followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-fluoro-4,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups enhance the compound’s reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo reduction reactions, leading to the formation of amino derivatives .

Properties

Molecular Formula

C6HCl2FN2O4

Molecular Weight

254.98 g/mol

IUPAC Name

1,3-dichloro-2-fluoro-4,5-dinitrobenzene

InChI

InChI=1S/C6HCl2FN2O4/c7-2-1-3(10(12)13)6(11(14)15)4(8)5(2)9/h1H

InChI Key

QICPAGQMHGXHDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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